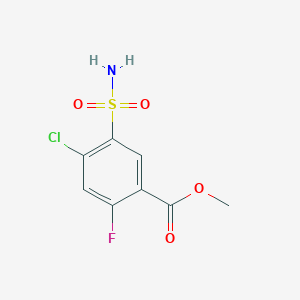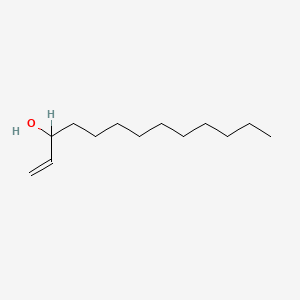
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone is an organic compound that belongs to the class of aromatic ketones It features a methoxy-substituted phenyl ring and a pyrazine ring connected by an ethanone linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and pyrazine-2-carboxylic acid.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with pyrazine-2-carboxylic acid in the presence of a base such as sodium hydroxide to form the corresponding intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: The compound may influence signaling pathways, gene expression, or metabolic processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxyphenyl)-1-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(4-Methoxyphenyl)-1-(pyrimidin-2-yl)ethanone: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C13H12N2O2 |
|---|---|
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-1-pyrazin-2-ylethanone |
InChI |
InChI=1S/C13H12N2O2/c1-17-11-4-2-10(3-5-11)8-13(16)12-9-14-6-7-15-12/h2-7,9H,8H2,1H3 |
Clé InChI |
TYITXEOJAQXHDE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B8706951.png)
![Furo[3,4-C]pyridazine-5,7-dione](/img/structure/B8706960.png)

![5,12-Dihydro-benzo[b]phenazine](/img/structure/B8706979.png)


![2-Phenylimidazo[1,2-c]pyrimidin-7-amine](/img/structure/B8706990.png)






